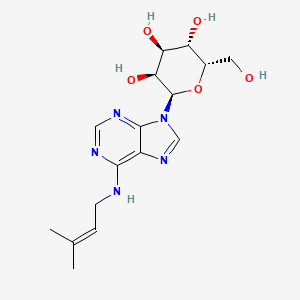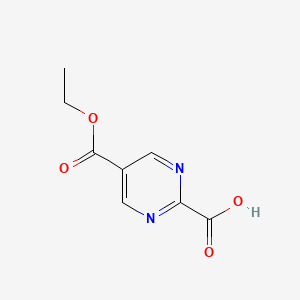
5-Ethoxycarbonylpyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxycarbonylpyrimidine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethoxycarbonyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethoxycarbonylpyrimidine-2-carboxylic acid can be synthesized through various methods. One common approach involves the hydrolysis of 5-ethoxycarbonyl-2-cyanopyrimidine, followed by oxidation under phase-transfer catalysis conditions . Another method includes the reaction of ethyl cyanoacetate with formamide in the presence of a base, followed by cyclization and subsequent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxycarbonylpyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the 5-position, leading to the formation of different substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, alcohols, aldehydes, and other pyrimidine derivatives .
Scientific Research Applications
5-Ethoxycarbonylpyrimidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethoxycarbonylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The ethoxycarbonyl and carboxylic acid groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine-2-carboxylic acid: Similar in structure but contains a bromine atom at the 5-position.
5-Hydroxypyridine-2-carboxylic acid: Contains a hydroxyl group at the 5-position instead of an ethoxycarbonyl group.
2,5-Furandicarboxylic acid: A related compound with a furan ring instead of a pyrimidine ring .
Uniqueness
5-Ethoxycarbonylpyrimidine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxycarbonyl and carboxylic acid groups allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H8N2O4 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
5-ethoxycarbonylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(13)5-3-9-6(7(11)12)10-4-5/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
YFZUBYHFNAYISG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


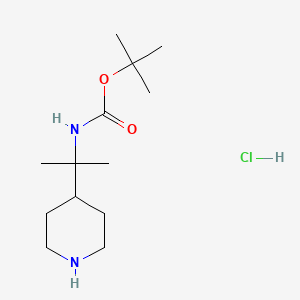
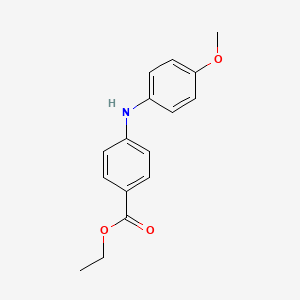
![[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B13846762.png)

![1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
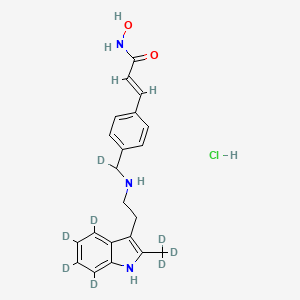

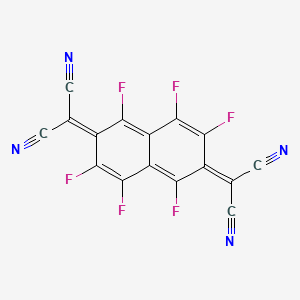
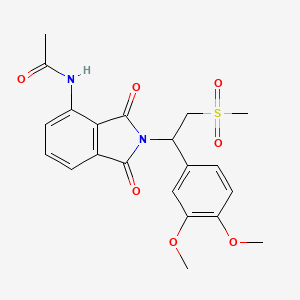
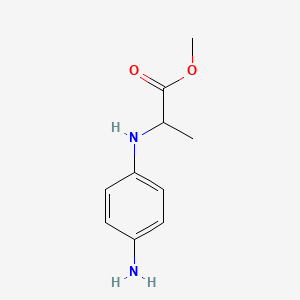
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)


